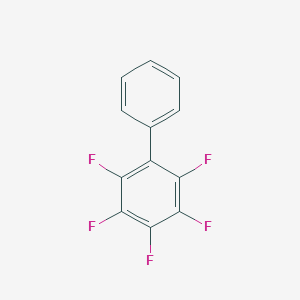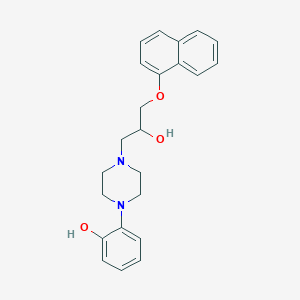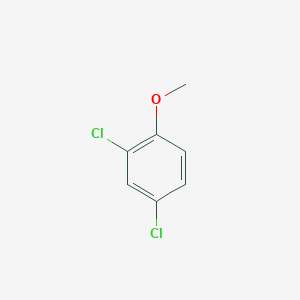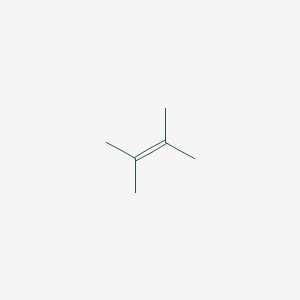
2,3-Dimethyl-2-butene
Descripción general
Descripción
2,3-Dimethyl-2-butene is a chemical compound that undergoes various reactions. It undergoes ozonolysis in the dark to yield a hydroxyl radical . It also reacts with ozone, a reaction that has been investigated using a flow-tube interfaced to a UV photoelectron spectrometer . Additionally, 2,3-Dimethyl-2-butene forms an adduct with thianthrene cation radical tetrafluoroborate at 0°C and -15°C .
Synthesis Analysis
The synthesis of 2,3-Dimethyl-2-butene involves several processes. For instance, it has been observed that the reaction between 2,3-dimethyl-2-butene and N-bromoacetamide in diethyl ether results in the replacement of one of the methyl groups by bromine .Molecular Structure Analysis
The molecular structure of 2,3-Dimethyl-2-butene can be represented by the formula C6H12 . This structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2,3-Dimethyl-2-butene undergoes various chemical reactions. For instance, it undergoes ozonolysis in the dark to yield a hydroxyl radical . The reaction of ozone with 2,3-dimethyl 2-butene has been investigated using a flow-tube interfaced to a UV photoelectron spectrometer .Physical And Chemical Properties Analysis
2,3-Dimethyl-2-butene has a molecular weight of 84.1595 . Its physical and chemical properties can be analyzed using various methods, including gas phase thermochemistry data, phase change data, and reaction thermochemistry data .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of 2,3-Dimethyl-2-butene:
Hydrolysis and Hydroxyl Radical Formation
2,3-Dimethyl-2-butene undergoes hydrolysis to form hydroxyl radicals. This reaction is significant in environmental chemistry as hydroxyl radicals are important for the degradation of pollutants in the atmosphere .
Preparation of Thexyl NHC-Borane
This compound is used in the preparation of thexyl NHC-borane (diMe-Imd-BH2thexyl), which is a useful reagent in synthetic chemistry for various organic transformations .
Photoinduced Molecular Transformations
It serves as a substrate in photoinduced molecular transformations involving 2-hydroxy-1,4-naphthoquinones, which are compounds with potential applications in photodynamic therapy and solar energy conversion .
Ozonolysis Reactions
2,3-Dimethyl-2-butene undergoes ozonolysis in the dark to yield hydroxyl radicals. This process is studied for its relevance to atmospheric chemistry and understanding the reaction mechanisms of ozone with organic compounds .
Adduct Formation with Thianthrene Cation Radical
It forms adducts with thianthrene cation radical tetrafluoroborate at low temperatures, which can be studied for insights into ionic reactions and radical chemistry .
Fuel Additive Research
This compound has high research octane number (RON) and octane sensitivity (S), making it a potential fuel additive to improve internal combustion engine performance and efficiency. Its combustion characteristics are under investigation for this purpose .
Mecanismo De Acción
Mode of Action
The compound’s mode of action is primarily through chemical reactions. For instance, it undergoes ozonolysis in the dark to yield a hydroxyl radical . This reaction involves the addition of ozone (O3) to the double bond of 2,3-Dimethyl-2-butene, forming an ozonide intermediate, which then decomposes to yield the hydroxyl radical .
Biochemical Pathways
Its reaction product, the hydroxyl radical, is a highly reactive species that can participate in various biochemical reactions, potentially affecting multiple pathways .
Result of Action
The primary result of 2,3-Dimethyl-2-butene’s action is the production of hydroxyl radicals . These radicals are highly reactive and can cause oxidative damage to various cellular components, including proteins, lipids, and DNA. This can lead to cellular dysfunction and potentially contribute to various pathological conditions.
Action Environment
The action of 2,3-Dimethyl-2-butene can be influenced by various environmental factors. For instance, its reaction with ozone to produce hydroxyl radicals occurs in the dark . Therefore, light exposure could potentially influence this reaction. Additionally, the presence of other chemical species in the environment could also affect its reactions and the products formed.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,3-dimethylbut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-5(2)6(3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLLSSPDPJPLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060339 | |
| Record name | 2-Butene, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Aldrich MSDS] | |
| Record name | 2,3-Dimethyl-2-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9986 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
126.0 [mmHg] | |
| Record name | 2,3-Dimethyl-2-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9986 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,3-Dimethyl-2-butene | |
CAS RN |
563-79-1 | |
| Record name | 2,3-Dimethyl-2-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=563-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-2-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylethylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butene, 2,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butene, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylbut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-Dimethyl-2-butene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UQ4B3F5JC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,3-Dimethyl-2-butene?
A1: 2,3-Dimethyl-2-butene has the molecular formula C6H12 and a molecular weight of 84.16 g/mol. []
Q2: Are there any notable spectroscopic features of 2,3-Dimethyl-2-butene?
A2: Yes, its C-H stretching vibrations have been studied in the gas phase using infrared spectroscopy. Three distinct bands are observed, corresponding to the out-of-plane C-H (a), in-plane C-H (s), and olefinic C-H (l) bonds. []
Q3: Is 2,3-Dimethyl-2-butene stable in the presence of oxygen?
A3: No, 2,3-Dimethyl-2-butene reacts with ozone (O3) in the gas phase. [, , , , ] This reaction has been extensively studied, and various products have been identified, including organic hydroperoxides, hydrogen peroxide, and carbonyl compounds like acetone. [, ]
Q4: How does the stability of 2,3-Dimethyl-2-butene change when enclosed in zeolite NaY?
A4: Research suggests that zeolite NaY significantly stabilizes the excited charge-transfer state of 2,3-Dimethyl-2-butene-O2 complexes. [] This stabilization is substantial, shifting the absorption spectrum by more than 10,000 cm−1 (300 nm) compared to solutions or high-pressure O2 gas. []
Q5: Can 2,3-Dimethyl-2-butene be used in acylation reactions?
A5: Yes, 2,3-Dimethyl-2-butene reacts with acetic anhydride to yield 3,3,4-Trimethyl-4-penten-2-one. This reaction can be catalyzed by various catalysts, including zinc chloride, [] stannous chloride dihydrate (SnCl2·2H2O), [] and solid-supported H3PO4. [, ]
Q6: How does the choice of catalyst influence the acylation of 2,3-Dimethyl-2-butene with acetic anhydride?
A6: Different catalysts show varying levels of effectiveness in this reaction. Zinc chloride requires specific molar ratios with 2,3-Dimethyl-2-butene for optimal yield. [] Similarly, SnCl2·2H2O shows the best results at specific catalyst-to-olefin ratios and reaction times. [] The choice of support for H3PO4 also influences the yield of 3,3,4-Trimethyl-4-penten-2-one. [, ]
Q7: Have computational methods been applied to study 2,3-Dimethyl-2-butene reactions?
A7: Yes, density functional theory (DFT) calculations have been used to understand the dimerization of propene, where 2,3-Dimethyl-2-butene is a possible product. [] DFT has also been employed to study the formation of intermediates during the ozonolysis of 2,3-Dimethyl-2-butene. []
Q8: What insights have computational studies provided regarding the ozonolysis of 2,3-Dimethyl-2-butene?
A8: DFT calculations have been crucial in identifying and characterizing the elusive Criegee intermediate (CI) and secondary ozonide (SOZ) formed during this reaction. [] These studies, coupled with experimental observations, have improved our understanding of the ozonolysis mechanism.
Q9: What is the main reaction pathway of 2,3-Dimethyl-2-butene with iodine monochloride (ICl)?
A9: 2,3-Dimethyl-2-butene undergoes electrophilic addition with ICl. [] This reaction proceeds via anti-stereospecific addition, meaning the iodine and chlorine atoms add to opposite sides of the double bond. [] The reaction mechanism likely involves the formation of both 1:1 and 1:2 alkene–ICl molecular complexes. []
Q10: Does 2,3-Dimethyl-2-butene participate in photochemical reactions?
A10: Yes, it undergoes photo-oxygenation when dye-supported solid particles are used as photosensitizers. [] The reaction rate depends on the light absorption rate and the concentration of 2,3-Dimethyl-2-butene. [] It also undergoes [2+2] photocycloaddition with various compounds, including 1,4-diphenyl-1,3-butadiyne, [, ] 1,4-di-t-butyl-1,3-butadiyne, [] and 5(E)-styryl-1,3-dimethyluracil. []
Q11: What is unique about the photoreaction of 2,3-Dimethyl-2-butene with 1,4-diphenyl-1,3-butadiyne?
A11: Alongside the expected [2 + 2] photocycloadduct, a [2 + 2 + 2] photoadduct is also formed in this reaction. [, ] The formation of this unusual product highlights the complexity of photochemical reactions involving 2,3-Dimethyl-2-butene.
Q12: Are there reactions where 2,3-Dimethyl-2-butene acts as a reactant and a product?
A12: Yes, computational studies suggest that 2,3-Dimethyl-2-butene can be a product of the dimerization of propene catalyzed by Brønsted acid sites in zeolite SAPO-5. []
Q13: What analytical techniques are commonly employed in studying 2,3-Dimethyl-2-butene reactions?
A13: Various techniques are utilized, including gas chromatography (GC) with flame ionization detection (FID), [, , ] high-performance liquid chromatography (HPLC), [, ] Fourier transform infrared (FTIR) spectroscopy, [, , ] and mass spectrometry (MS). [, ]
Q14: What are the environmental implications of the ozonolysis of 2,3-Dimethyl-2-butene?
A14: The reaction of 2,3-Dimethyl-2-butene with ozone contributes to the formation of atmospheric hydroxyl radicals (OH). [, ] These radicals play a crucial role in atmospheric chemistry, impacting air quality and climate.
Q15: Have any studies quantified the OH radical yield from the ozonolysis of 2,3-Dimethyl-2-butene?
A15: Yes, research conducted in the EUPHORE atmospheric simulation chamber determined the OH radical yield to be 1.00 ± 0.25. [] This high yield underscores the significance of this reaction in atmospheric processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

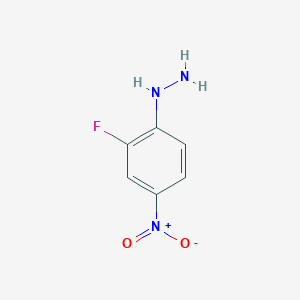

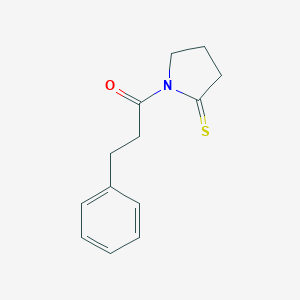

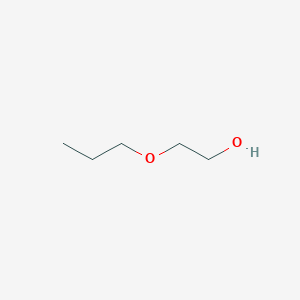
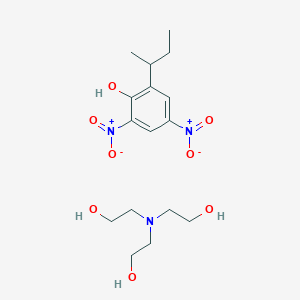


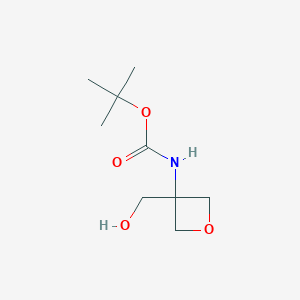
![2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline](/img/structure/B165446.png)
